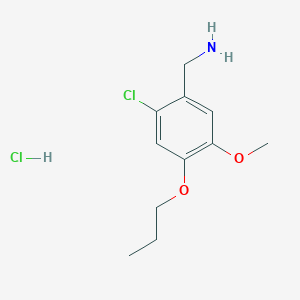

(2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride

Description

(2-Chloro-5-methoxy-4-propoxyphenyl)methanamine hydrochloride is a substituted aryl methanamine hydrochloride derivative characterized by a phenyl ring with chloro (Cl), methoxy (OCH₃), and propoxy (OCH₂CH₂CH₃) substituents at positions 2, 5, and 4, respectively. The hydrochloride salt form enhances stability and solubility, making it suitable for synthetic and pharmacological studies.

Properties

Molecular Formula |

C11H17Cl2NO2 |

|---|---|

Molecular Weight |

266.16 g/mol |

IUPAC Name |

(2-chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C11H16ClNO2.ClH/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2;/h5-6H,3-4,7,13H2,1-2H3;1H |

InChI Key |

HEOHWQWBVYVIOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)Cl)CN)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:

Halogenation: Introduction of the chloro group.

Methoxylation: Addition of the methoxy group.

Propoxylation: Addition of the propoxy group.

Amination: Introduction of the methanamine group.

These reactions are usually carried out under controlled conditions, using specific reagents and catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. This ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of the methoxy group to a carbonyl group.

Reduction: Reduction of the chloro group to a hydrogen atom.

Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in various substituted phenyl derivatives .

Scientific Research Applications

Agricultural Applications

1. Crop Protection

The compound has been identified as a potential agent for crop protection against various pests and pathogens. Specifically, it exhibits significant activity as a nematicide , targeting nematodes from the orders Rhabditida, Dorylaimida, and Tryplonchida. These nematodes are known to cause substantial damage to crops, making effective control measures essential for agricultural productivity .

2. Fungicidal Properties

Research indicates that (2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride can also serve as a fungicide , effective against a range of phytopathogenic fungi. It has shown efficacy against multiple fungal classes, including Ascomycetes and Basidiomycetes, which are common threats to crops . The compound's structure allows it to interact with fungal cells, inhibiting their growth and proliferation.

Pharmacological Applications

1. Histamine Receptor Modulation

The compound's structural attributes suggest potential applications in pharmacology, particularly as a histamine H3 receptor ligand . This receptor is implicated in various neurological processes, including appetite regulation and cognitive function. Compounds that modulate this receptor could lead to therapeutic advancements in treating conditions like obesity and cognitive disorders .

2. Anticancer Activity

Preliminary studies have hinted at the anticancer potential of derivatives related to (2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride. The presence of chloro and methoxy groups enhances its interaction with biological targets, potentially leading to improved potency against certain cancer cell lines. For instance, the structural modifications involving these groups have been associated with enhanced binding affinity to critical proteins involved in cancer progression2.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride is crucial for optimizing its applications. The following table summarizes key structural features and their corresponding activities:

| Structural Feature | Activity Type | Observations |

|---|---|---|

| Chloro Group | Increases lipophilicity | Enhances interaction with protein binding pockets |

| Methoxy Group | Electron-rich behavior | Facilitates hydrogen bonding and π-π interactions |

| Propoxy Side Chain | Modulates solubility | Influences bioavailability and pharmacokinetics |

Case Studies

Several studies have documented the effectiveness of (2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride in practical applications:

Case Study 1: Crop Protection Efficacy

A field study demonstrated that formulations containing this compound significantly reduced nematode populations in treated plots compared to controls. The results indicated a reduction of up to 70% in nematode density after application .

Case Study 2: Anticancer Potency

In vitro assays revealed that derivatives of (2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride exhibited cytotoxic effects on specific cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapy agents2.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Chloro-5-methoxy-4-propoxyphenyl)methanamine hydrochloride with structurally related compounds, focusing on molecular properties, substituent effects, and physicochemical characteristics:

Key Observations:

Substituent Effects: Halogen vs. Alkoxy Groups: Chloro substituents (e.g., in thiazole derivatives ) increase molecular weight and rigidity compared to alkoxy groups. Positional Isomerism: The 4-propoxy substituent in the target compound may confer steric and electronic differences compared to 3- or 4-substituted chlorophenyl-thiazol derivatives .

Physicochemical Properties: Melting Points: Thiazole-containing derivatives exhibit higher melting points (e.g., 268°C ), likely due to increased crystallinity from aromatic stacking. The target compound’s melting point is unreported but may align with other alkoxy-substituted hydrochlorides (e.g., ~200–250°C). Solubility: Polar aprotic solvents (e.g., DMSO, methanol) are common for methanamine hydrochlorides, as seen in . The target’s solubility profile is inferred to align with these trends.

Research Findings and Discussion

Structural and Functional Insights

- Bioactivity : Analogs like (4-Methoxyphenyl)(phenyl)methanamine hydrochloride are labeled as “research chemicals” for biological studies , while thiazole derivatives are explored for their binding to enzymes or receptors . The target compound’s propoxy group may modulate interactions with hydrophobic binding pockets in proteins.

- Synthetic Utility : Compounds such as [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride serve as intermediates in heterocyclic drug synthesis , suggesting the target could have similar applications.

Comparative Pharmacological Potential

Biological Activity

(2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H18ClN2O2

- Molecular Weight : 258.74 g/mol

- IUPAC Name : (2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system.

2. Pharmacological Effects

Research indicates that (2-Chloro-5-methoxy-4-propoxyphenyl)methanamine;hydrochloride exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that this compound may have antidepressant-like effects in animal models, potentially through serotonin receptor modulation.

- Anti-inflammatory Properties : Preliminary data indicate that it may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

A. Case Studies

- Antidepressant Effects : A study conducted on rodents showed that administration of the compound led to significant reductions in depressive-like behaviors in forced swim tests, indicating potential efficacy as an antidepressant .

- Anti-inflammatory Activity : In a carrageenan-induced paw edema model, the compound significantly reduced paw swelling compared to control groups, suggesting anti-inflammatory properties .

- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

B. Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.